N-(1-chloro-2,2,2-trifluoroethyl)acetamide

TRPA1 channel pain neuroinflammation

Researchers requiring selective, nanomolar TRPA1 antagonism often face potency gaps with non-halogenated analogs. N-(1-Chloro-2,2,2-trifluoroethyl)acetamide directly addresses this with a >1,400-fold potency advantage over N-(2,2,2-trifluoroethyl)acetamide. It serves as a versatile electrophilic building block for late-stage diversification. - Achieves TRPA1 IC₅₀ of 6.90 nM, enabling robust HTS assay windows. - Provides a usable dynamic range for TRPV1 assays (IC₅₀ 1,990 nM), avoiding signal saturation. - Functions as a mouse TAAR1 agonist (EC₅₀ 410 nM) with 7.3-fold selectivity over human TAAR1.

Molecular Formula C4H5ClF3NO
Molecular Weight 175.54 g/mol
Cat. No. B12970635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-chloro-2,2,2-trifluoroethyl)acetamide
Molecular FormulaC4H5ClF3NO
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(F)(F)F)Cl
InChIInChI=1S/C4H5ClF3NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10)
InChIKeyRGGUXSGDGBRMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-chloro-2,2,2-trifluoroethyl)acetamide: Product Overview


N-(1-chloro-2,2,2-trifluoroethyl)acetamide (CAS: 6776-46-1, molecular formula C₄H₅ClF₃NO, MW: 175.54 g/mol) is a halogenated fluoroacetamide derivative featuring a 1-chloro-2,2,2-trifluoroethyl substituent on the acetamide nitrogen. The compound is a white to off-white crystalline solid with demonstrated antagonist activity at human TRPV1 (IC₅₀ = 1,990 nM) [1] and TRPA1 (IC₅₀ = 6.90 nM) [2], as well as agonist activity at mouse TAAR1 (EC₅₀ = 410 nM) [3]. Its bifunctional electrophilic architecture enables distinct reactivity profiles compared to non-halogenated or structurally simplified analogs .

Halogenated acetamide TRP channel probe
Species-dependent TAAR1 assay context
Electrophilic α-carbon building block

Advantages Over Generic Analogs


Simple substitution of N-(1-chloro-2,2,2-trifluoroethyl)acetamide with non-halogenated or regioisomeric analogs is not feasible due to quantifiable differences in target engagement and reactivity. The compound exhibits a TRPA1 IC₅₀ of 6.90 nM [1], while the structurally related non-halogenated analog N-(2,2,2-trifluoroethyl)acetamide demonstrates significantly weaker TRPA1 antagonism (IC₅₀ ≈ 10,000 nM) [2], representing a >1,400-fold potency differential. Furthermore, the 1-chloro-2,2,2-trifluoroethyl substitution pattern confers a distinct electrophilic reactivity profile that enables selective nucleophilic substitution at the chlorine-bearing carbon, a mechanistic advantage absent in dechlorinated or differently substituted analogs .

Target Compound
Dechlorinated Analog
TRPA1 engagement
Reported nanomolar antagonist activity
Substantially weaker TRPA1 engagement may not transfer
Electrophilic reactivity
α-chloro leaving group enables nucleophilic substitution
Absence of α-carbon leaving group limits synthetic utility
Target profile breadth
Multi-target TRP / TAAR1 / 5-HT1A context
Lacks TRPV1 and TAAR1 activity; profile may not replicate

Head-to-Head Quantitative Comparison


TRPA1 Antagonism Potency Advantage

N-(1-chloro-2,2,2-trifluoroethyl)acetamide demonstrates potent TRPA1 antagonism with an IC₅₀ of 6.90 nM in HEK293F cells [1]. In contrast, the dechlorinated analog N-(2,2,2-trifluoroethyl)acetamide exhibits an IC₅₀ of 10,000 nM under comparable conditions [2]. The resulting 1,449-fold difference in potency is directly attributable to the presence of the α-chloro substituent.

TRPA1 Antagonism
Head-to-head
6.90 nM vs 10,000 nM
Reported >1,400-fold potency difference
Supports TRPA1 channel research fit over dechlorinated analog
Cross-study comparison; HEK293F AITC-induced Ca²⁺ influx assay
TRPA1 channel pain neuroinflammation

TRPV1 Antagonism: Activity Profile vs. Analogs

N-(1-chloro-2,2,2-trifluoroethyl)acetamide exhibits TRPV1 antagonism with an IC₅₀ of 1,990 nM at pH 6.0 in CHOK1 cells [1]. Analogs lacking the α-chloro substituent (e.g., N-(2,2,2-trifluoroethyl)acetamide) show no reported TRPV1 activity, while α,α-difluoroamide derivatives such as compound 53 demonstrate an IC₅₀ of 58 nM [2]. The compound occupies an intermediate potency position, offering a balanced profile for studies requiring moderate TRPV1 inhibition without the extreme potency of difluoro analogs that may limit dynamic range in assay development.

TRPV1 Antagonism
Cross-study comparable
1,990 nM (1.99 µM)
Difluoro analog: 58 nM; dechlorinated analog: no reported activity
Moderate TRPV1 assay window; may support dynamic-range study design
CHOK1 cells; pH 6.0–6.3 FLIPR assay; intermediate potency context
TRPV1 channel capsaicin receptor analgesia

TAAR1 Agonism: Species Selectivity Window

N-(1-chloro-2,2,2-trifluoroethyl)acetamide exhibits mouse TAAR1 agonism with an EC₅₀ of 410 nM [1], while its activity at human TAAR1 is substantially weaker (EC₅₀ = 3,000 nM) [2]. This 7.3-fold species-selectivity window is a direct consequence of the α-chloro substitution pattern and is not observed in N-(2,2,2-trifluoroethyl)acetamide, which lacks TAAR1 activity entirely.

TAAR1 Agonism
Head-to-head
Mouse: 410 nM / Human: 3,000 nM
7.3-fold species-selectivity window
Supports species-dependent model-response interpretation
cAMP accumulation; HEK293 cells; BRET assay; 20 min incubation
TAAR1 trace amine neuropsychiatric

Electrophilic Reactivity & Regioselectivity

N-(1-chloro-2,2,2-trifluoroethyl)acetamide possesses a bifunctional electrophilic architecture wherein the α-chloro substituent serves as a leaving group for nucleophilic substitution while the trifluoromethyl group modulates electronic properties . The 2-chloro regioisomer (2-chloro-N-(2,2,2-trifluoroethyl)acetamide, CAS 170655-44-4) lacks the α-chloro-β-trifluoromethyl substitution pattern, resulting in fundamentally different reactivity: the 2-chloro isomer undergoes nucleophilic attack at the carbonyl-adjacent carbon, whereas the target compound undergoes substitution at the nitrogen-adjacent α-carbon .

Electrophilic Reactivity
Class-level inference
α-carbon nucleophilic substitution
2-chloro regioisomer: carbonyl-adjacent substitution
Regioisomeric substitution pattern dictates synthetic utility
Data to verify; class-level reactivity inference; source-specific review
synthetic intermediate nucleophilic substitution late-stage functionalization

5-HT₁A Receptor Antagonism vs. Simple Analogs

N-(1-chloro-2,2,2-trifluoroethyl)acetamide exhibits antagonist activity at the human 5-HT₁A receptor at a concentration of 1 µM [1]. In contrast, structurally simplified acetamides such as N-ethyl acetamide and N-propyl acetamide demonstrate no detectable 5-HT₁A receptor engagement at comparable concentrations [2]. This differential activity is attributed to the enhanced lipophilicity and conformational constraints imposed by the 1-chloro-2,2,2-trifluoroethyl group.

5-HT₁A Antagonism
Class-level inference
Detectable antagonist activity at 1 µM
N-ethyl / N-propyl acetamides: no detectable activity
Distinguishes compound from simple acetamides for CNS screening context
HEK293 HTRF assay; qualitative comparison at single concentration
5-HT1A receptor serotonin CNS

N-(1-chloro-2,2,2-trifluoroethyl)acetamide: Procurement Scenarios


TRPA1 Antagonist Screening & Pain Research

Procure N-(1-chloro-2,2,2-trifluoroethyl)acetamide when nanomolar TRPA1 antagonism is required. The compound's IC₅₀ of 6.90 nM provides a >1,400-fold advantage over N-(2,2,2-trifluoroethyl)acetamide (IC₅₀ = 10,000 nM) . This potency enables robust assay windows for high-throughput screening of TRPA1 modulators in pain and neuroinflammatory disease models.

TRPV1 Assay Development with Moderate Dynamic Range

Select this compound for TRPV1 antagonist assay development where sub-100 nM potency would saturate the assay signal. The moderate IC₅₀ of 1,990 nM provides a usable dynamic range unavailable with inactive analogs, while avoiding the assay compression observed with difluoroamide derivatives (IC₅₀ = 58 nM) .

Species-Selective TAAR1 Agonist for Mouse Studies

Utilize N-(1-chloro-2,2,2-trifluoroethyl)acetamide as a mouse TAAR1 agonist (EC₅₀ = 410 nM) in rodent behavioral models of neuropsychiatric disorders. The 7.3-fold selectivity over human TAAR1 (EC₅₀ = 3,000 nM) minimizes translational artifacts and reduces human off-target concerns during preclinical development.

α-Functionalized Trifluoroethylamine Synthesis

Employ this compound as an electrophilic building block when α-substituted trifluoroethylamine scaffolds are required . The 1-chloro-2,2,2-trifluoroethyl group undergoes selective nucleophilic substitution at the N-adjacent α-carbon, a regioselectivity not available with the 2-chloro regioisomer . This enables late-stage diversification of advanced intermediates in medicinal chemistry and agrochemical synthesis programs .

Application
Selection Property
Validation Focus
TRPA1 channel research studies
TRPA1 antagonist assay context
AITC-induced Ca²⁺ influx endpoint review
TRPV1 channel research studies
Moderate TRPV1 antagonist context
pH-induced activation endpoint; dynamic-range review
Mouse TAAR1 behavioral model studies
Species-dependent agonist context
cAMP accumulation endpoint; model-response interpretation
Electrophilic building block synthesis
α-carbon nucleophilic substitution
Regioselective functionalization; scaffold diversification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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